molecular formula C28H32Cl2N4O B560290 N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride

Cat. No.: B560290
M. Wt: 511.5 g/mol
InChI Key: HEZIOTGUXSPDAK-UHFFFAOYSA-N
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Description

SB 277011A is a highly selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in treating addiction and other neuropsychiatric disorders. The compound exhibits high affinity for the dopamine D3 receptor, with significant selectivity over other receptor subtypes .

Preparation Methods

Synthetic Routes and Reaction Conditions

SB 277011A can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of SB 277011A follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SB 277011A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SB 277011A with modified functional groups, which can be further studied for their pharmacological properties .

Scientific Research Applications

SB 277011A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SB 277011A is unique due to its high selectivity and affinity for the dopamine D3 receptor, with minimal activity at other receptor subtypes. This selectivity makes it a valuable tool for studying the specific role of dopamine D3 receptors in various physiological and pathological processes .

Properties

IUPAC Name

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZIOTGUXSPDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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